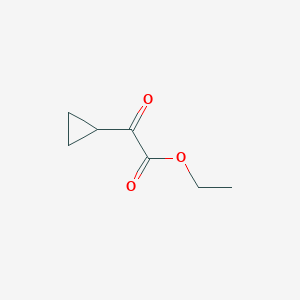

Ethyl cyclopropyl(oxo)acetate

Description

Contextualizing Alpha-Keto Esters as Versatile Synthetic Intermediates

Alpha-keto esters are a class of organic compounds characterized by a ketone functional group adjacent to an ester. This arrangement of functional groups makes them highly valuable and versatile intermediates in a wide array of chemical transformations. beilstein-journals.orgmdpi.com The presence of two adjacent carbonyl groups leads to a high density of functionality and increased electrophilicity at the keto carbon, making it a prime site for nucleophilic attack. beilstein-journals.org

These compounds are stable, easy to handle, and can participate in a diverse range of reactions. mdpi.com Their utility is demonstrated in numerous key synthetic operations, including:

Nucleophilic Additions: They readily react with various nucleophiles, such as organometallic reagents. beilstein-journals.org

Aldol (B89426) and Mannich Reactions: The electrophilic keto group is an excellent substrate for aldol and Mannich-type reactions, which are fundamental carbon-carbon bond-forming strategies. beilstein-journals.org

Ene Reactions: Carbonyl ene reactions involving α-keto esters provide another pathway for complex molecule synthesis. beilstein-journals.org

Reductions: The keto group can be selectively reduced to afford α-hydroxy esters, which are important chiral building blocks. mdpi.com

Photochemical Reactions: The α-keto ester moiety can also be utilized in photochemical transformations, such as 1,6-hydrogen atom transfer (HAT) reactions. beilstein-journals.org

The chemical versatility of α-keto esters allows for the synthesis of a broad spectrum of value-added compounds, from natural product analogs to pharmaceuticals and agrochemicals. mdpi.com For instance, they have been employed as key intermediates in the total synthesis of complex natural products like preussochromone E and F. beilstein-journals.org

The Unique Influence of the Cyclopropyl (B3062369) Moiety on Molecular Reactivity

The cyclopropyl group is the smallest carbocyclic ring, consisting of three carbon atoms in a triangular arrangement. fiveable.me This structure is characterized by significant ring strain due to its compressed internal bond angles of 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbons. fiveable.methieme-connect.com This inherent strain is the primary source of the cyclopropyl group's unique reactivity, as reactions that lead to ring-opening relieve this strain. fiveable.me

The bonding within a cyclopropane (B1198618) ring is also distinct from that in acyclic or larger cyclic alkanes. The C-C bonds possess a high degree of p-orbital character, leading to descriptions of "bent bonds" that resemble the τ-bonds of a double bond. fiveable.mewikipedia.org This feature gives the cyclopropyl group partial double-bond character, influencing its electronic properties. fiveable.me It can act as a good donor in hyperconjugation, effectively stabilizing adjacent carbocations. wikipedia.org

When conjugated with an electron-withdrawing group like a carbonyl, as in ethyl cyclopropyl(oxo)acetate, the cyclopropyl ring acts as an "acceptor cyclopropane". thieme-connect.com This conjugation affects the bond lengths within the ring and enhances its susceptibility to nucleophilic attack, often leading to ring-opening reactions that serve as powerful tools for constructing more complex molecular skeletons. thieme-connect.comwiley.com The unique steric and electronic properties of the cyclopropyl group are highly valued in medicinal chemistry for their ability to introduce conformational constraints and modulate the pharmacokinetic profiles of drug molecules. fiveable.meiris-biotech.de

Strategic Importance of this compound as a Carbonyl-Containing Building Block

This compound, also known as ethyl 3-cyclopropyl-3-oxopropionate, strategically combines the functionalities discussed above. It serves as a valuable intermediate in medicinal chemistry and organic synthesis, providing a scaffold for producing pharmaceuticals, pesticides, and dyes. guidechem.com The molecule features an acidic methylene (B1212753) group flanked by two carbonyls, which can be deprotonated by a base to form a stabilized carbanion. This nucleophilic carbon can then participate in various substitution reactions. guidechem.com

The synthesis of this compound can be achieved through several methods. One common approach involves the reaction of a malonic ester derivative with cyclopropanecarbonyl chloride. For example, treating potassium ethyl malonate with magnesium chloride and triethylamine, followed by reaction with cyclopropanecarbonyl chloride, yields the target compound. chemicalbook.com Another documented synthesis involves the reaction of ethyl hydrogen malonate with n-butyllithium, followed by the addition of cyclopropanecarbonyl chloride. prepchem.com

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 519164-14-8 sigmaaldrich.com |

| Molecular Formula | C₇H₁₀O₃ sigmaaldrich.com |

| Molecular Weight | 142.15 g/mol sigmaaldrich.com |

| Physical Form | Liquid sigmaaldrich.com |

| InChI Key | AIXRDYQKFOHJBO-UHFFFAOYSA-N sigmaaldrich.com |

The combination of the reactive α-keto ester and the strained cyclopropyl ring makes this compound a versatile precursor for creating more complex molecules, particularly those containing five-membered rings through ring-expansion reactions. thieme-connect.com

Historical Development and Emerging Trends in Related Chemical Scaffolds

The development of synthetic methodologies utilizing cyclopropyl-containing building blocks has a rich history, driven by the discovery of numerous natural products and biologically active compounds containing this motif. chemrxiv.orgnih.gov Early methods focused on creating the cyclopropane ring, such as the Simmons-Smith cyclopropanation. researchgate.net More recently, significant attention has been directed toward the stereoselective construction of these three-membered rings, with donor-acceptor (D-A) cyclopropanes attracting particular interest from organic chemists. researchgate.net The development of chemoenzymatic strategies, using engineered proteins to catalyze cyclopropanation with high stereoselectivity, represents a modern trend in accessing chiral cyclopropane scaffolds. nih.gov

Similarly, the synthesis of α-keto esters has evolved. Classical methods like Friedel-Crafts acylation and oxidation of α-hydroxy acids have been complemented by modern, greener approaches. mdpi.comresearchgate.net Recent innovations include visible-light-induced copper-catalyzed oxidation of terminal alkynes, which provides an efficient route to a wide range of α-keto esters under mild conditions using molecular oxygen as the oxidant. rsc.org These advancements in synthesizing both the cyclopropyl and α-keto ester moieties continue to expand the toolkit available to synthetic chemists, enabling the construction of increasingly complex and functionally diverse molecules derived from scaffolds like this compound.

Structure

2D Structure

Properties

IUPAC Name |

ethyl 2-cyclopropyl-2-oxoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O3/c1-2-10-7(9)6(8)5-3-4-5/h5H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIXRDYQKFOHJBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

519164-14-8 | |

| Record name | ethyl 2-cyclopropyl-2-oxoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Methodologies for the Chemical Synthesis of Ethyl Cyclopropyl Oxo Acetate

Esterification and Oxidation Routes for Alpha-Keto Ester Formation

The formation of the α-keto ester moiety is a critical aspect of synthesizing ethyl cyclopropyl(oxo)acetate. Several synthetic strategies can be employed, primarily involving esterification and oxidation reactions. mdpi.com

One of the most direct methods is the oxidation of a corresponding α-hydroxy ester precursor. The chemoselective oxidation of α-hydroxy acids to α-keto acids can be achieved using nitroxyl (B88944) radical catalysts like 2-azaadamantane (B3153908) N-oxyl (AZADO). organic-chemistry.orgacs.org Utilizing molecular oxygen as a mild co-oxidant is particularly advantageous as it allows for the desired transformation while minimizing the degradation of the often-labile α-keto acid products. acs.org These α-keto acids can then be esterified to yield the final ethyl ester.

Alternative oxidative routes include the iodine-mediated oxidative esterification of acetophenones in the presence of potassium xanthates. organic-chemistry.org Copper-catalyzed aerobic oxidation of acetophenones with alcohols also provides a pathway to α-ketoesters. organic-chemistry.org Other approaches involve the oxidation of alkenes using reagents like tert-butyl hydroperoxide (TBHP) catalyzed by an iron nanocomposite, or the reaction of aryl diazoacetates with water catalyzed by dirhodium acetate (B1210297). organic-chemistry.org

A different strategy begins with malonate derivatives. This multi-step sequence involves the alkylation of a malonate, followed by oximation and carbonylation to generate the α-keto ester structure. mdpi.com Friedel-Crafts acylation of arenes with reagents like ethyl oxalyl chloride represents another classic method, though its applicability depends on the specific substrates. mdpi.com

| Method | Precursor Type | Key Reagents/Catalysts | General Applicability |

|---|---|---|---|

| Oxidation of α-Hydroxy Acid/Ester | α-Hydroxy Acid/Ester | AZADO, O₂ | Good for labile products. acs.org |

| Oxidative Esterification | Acetophenone | I₂, Potassium Xanthate or Cu-catalyst, O₂ | Broad scope for aryl ketones. organic-chemistry.org |

| From Malonates | Malonate Derivative | Alkylation, Oximation, Carbonylation reagents | Versatile multi-step sequence. mdpi.com |

| From Diazoacetates | Aryl Diazoacetate | Dirhodium acetate, H₂O | Specific to aryl diazo compounds. organic-chemistry.org |

Cyclopropyl (B3062369) Ring Introduction Strategies within Oxoacetate Frameworks

The construction of the strained three-membered cyclopropane (B1198618) ring is a pivotal step. A dominant strategy for this transformation is the metal-catalyzed cyclopropanation of an olefin with a diazo compound, such as ethyl diazoacetate (EDA). nih.govwikipedia.org This reaction involves the formation of a metal carbene intermediate which then transfers the carbene fragment to a double bond. wikipedia.org For the synthesis of this compound, this would typically involve the reaction of EDA with a suitable vinyl precursor in the presence of a catalyst.

Rhodium(II) carboxylates, such as dirhodium tetraacetate, are common and highly effective catalysts for these transformations. wikipedia.orgresearchgate.net The reaction can also be catalyzed by copper complexes. wikipedia.org A specific example involves the rhodium(II)-catalyzed reaction of ethenylcyclopropane with ethyl diazoacetate, which yields ethyl 2-cyclopropylcyclopropanecarboxylate, a structurally related compound. researchgate.net

Another powerful approach involves biocatalysis, where engineered enzymes catalyze the cyclopropanation. For instance, an engineered truncated globin from Bacillus subtilis has been used to catalyze the reaction between 3,4-difluorostyrene (B50085) and EDA to produce a precursor for the drug Ticagrelor with high yield and stereoselectivity. nih.gov Such enzymatic methods provide a green and highly selective alternative to traditional chemical catalysts.

Chemo- and Regioselective Functionalization Approaches

Achieving high levels of chemo- and regioselectivity is paramount in multi-step organic synthesis to avoid the need for protecting groups and to maximize efficiency. researchgate.net In the context of synthesizing this compound, selectivity plays a crucial role.

For example, when forming the α-keto ester via oxidation, chemoselectivity is required to oxidize the α-hydroxy group without causing oxidative cleavage of the adjacent C-C bond, a common side reaction with labile α-keto acids. acs.org The use of mild co-oxidants like molecular oxygen in combination with catalysts like AZADO is a key strategy to achieve this selectivity. acs.org

Regioselectivity becomes critical during the cyclopropanation step. When a molecule contains multiple double bonds, the catalyst must selectively add the carbene to the desired olefin. The choice of catalyst and ligands can direct the reaction to a specific site. Furthermore, in reactions involving multifunctional molecules, such as the one-pot synthesis of complex heterocycles from o-quinol acetates, the reaction conditions and choice of base can switch the pathway between different selective outcomes, such as C-arylation/lactonization or an SNAr reaction. researchgate.net

Catalytic Systems Employed in Precursor Derivatization

A wide range of catalytic systems are employed to synthesize and derivatize the precursors of this compound. These can be broadly categorized into transition-metal catalysts and biocatalysts.

Transition-Metal Catalysts:

Rhodium Catalysts: Dirhodium carboxylates, like Rh₂(OAc)₄, are workhorse catalysts for cyclopropanation reactions with diazoacetates. wikipedia.orgresearchgate.net Chiral rhodium catalysts, such as Rh₂(S-DOSP)₄, have been developed for enantioselective cyclopropanations, even with electron-deficient alkenes. nih.gov

Copper Catalysts: Historically used for cyclopropanation, copper complexes remain relevant. wikipedia.org They are also used in oxidation reactions, such as the aerobic oxidative esterification of acetophenones to form α-ketoesters. organic-chemistry.org

Cobalt Catalysts: Cobalt(II) complexes, particularly those with porphyrin-based ligands, have proven to be highly effective for asymmetric cyclopropanation, affording products in high yields with excellent diastereo- and enantioselectivity. organic-chemistry.orgnih.gov

Iron Catalysts: Iron-based biocatalysts, such as engineered myoglobin (B1173299), function as effective cyclopropanation catalysts. nih.gov Additionally, iron nanocomposites can catalyze the oxidation of alkenes to α-keto acids. organic-chemistry.org

Biocatalysts: Engineered heme proteins have emerged as powerful biocatalysts for cyclopropanation. nih.govrochester.edu Variants of myoglobin, cytochrome P450, and nitric oxide dioxygenase have been engineered to catalyze carbene transfer from ethyl diazoacetate to various olefins with exceptional levels of stereoselectivity. rochester.edunsf.govacs.org These enzymatic systems operate in whole cells under mild, aqueous conditions, offering a sustainable alternative to chemical methods. nih.govnih.gov

| Catalyst Type | Metal/Enzyme | Key Application | Selectivity Control |

|---|---|---|---|

| Transition Metal | Rhodium(II) | Olefin Cyclopropanation | Chiral ligands for enantioselectivity. nih.gov |

| Transition Metal | Cobalt(II) | Asymmetric Cyclopropanation | Porphyrin ligands for high ee/de. organic-chemistry.org |

| Transition Metal | Copper(I)/(II) | Cyclopropanation, Oxidation | Varies with ligand and reaction. organic-chemistry.orgwikipedia.org |

| Biocatalyst | Engineered Myoglobin | Asymmetric Cyclopropanation | Protein engineering of active site. nih.govrochester.edu |

| Biocatalyst | Engineered Globin/P450 | Asymmetric Cyclopropanation | Directed evolution for specific isomers. nih.gov |

Mechanistic Investigations of Synthetic Transformations Leading to this compound

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting outcomes.

Cyclopropanation Mechanism: The mechanism of rhodium-catalyzed cyclopropanation is widely studied. It begins with the reaction of the diazo compound with the rhodium catalyst to form a metal carbene intermediate after the expulsion of nitrogen gas. wikipedia.org The olefin then attacks this electrophilic carbene. Computational studies on a Rh(I) catalyst suggest a stepwise mechanism involving the formation of a rhodium metallacyclobutane intermediate. researchgate.net The stereoselectivity of the reaction is determined during the coordination of the olefin to the metal carbene, where steric interactions between the olefin's substituents and the catalyst's ligands dictate the facial selectivity. researchgate.net

Oxidation Mechanism: In the AZADO-catalyzed aerobic oxidation of α-hydroxy acids, the reaction is promoted by the acid itself. acs.org The mechanism involves the nitroxyl radical catalyst abstracting a hydrogen atom from the alcohol, which, in the presence of a co-oxidant, leads to the formation of the ketone.

Radical Pathways: The cyclopropane ring itself can participate in further reactions, often through radical mechanisms. Under oxidative conditions, cyclopropane derivatives can undergo ring-opening/cyclization reactions. nih.gov For example, an alkoxy radical generated on a cyclopropanol (B106826) can undergo ring fission to form a more stable alkyl radical, which can then be trapped or undergo further transformation. nih.gov While these are often undesired side reactions in the synthesis of the target compound, understanding these pathways is important for process control.

Asymmetric Synthesis Approaches Towards Chiral Analogues

The synthesis of single-enantiomer cyclopropane derivatives is of high interest, as these chiral motifs are prevalent in pharmaceuticals. wpmucdn.comnih.gov Several powerful asymmetric strategies have been developed.

Chiral Catalysts: A primary approach is the use of chiral transition-metal catalysts. Cobalt(II) complexes with chiral D₂-symmetric porphyrin ligands are highly effective for the asymmetric cyclopropanation of various olefins with diazoacetates, producing cyclopropane esters with excellent diastereo- and enantioselectivity. organic-chemistry.orgnih.gov Similarly, chiral dirhodium catalysts, such as those derived from adamantylglycine, can induce high levels of asymmetry in the cyclopropanation of electron-deficient alkenes. nih.govrsc.org

Biocatalysis: Biocatalysis offers an exceptionally powerful route to chiral cyclopropanes. Through directed evolution and rational design, enzymes like myoglobin have been engineered to be highly active and stereoselective cyclopropanation catalysts. rochester.edu These biocatalysts can be tuned to produce specific diastereomers and enantiomers, often with selectivities exceeding 99% de (diastereomeric excess) and 99% ee (enantiomeric excess). rochester.edu For example, a biocatalytic strategy using an engineered myoglobin variant has been developed for the efficient synthesis of α-cyclopropyl-pyruvates (α-keto esters) with up to >99% ee. wpmucdn.com These enzymatic methods can be performed on a gram scale using whole-cell systems, highlighting their synthetic utility. rochester.edu

Chiral Auxiliaries: An alternative strategy involves the use of chiral auxiliaries. This method employs a sequence of reactions, such as an aldol (B89426) reaction to introduce the auxiliary, followed by a substrate-directed cyclopropanation, and finally a retro-aldol reaction to remove the auxiliary, yielding an enantiopure cyclopropane product. rsc.org

Reactivity Profiles and Mechanistic Investigations of Ethyl Cyclopropyl Oxo Acetate

Nucleophilic Additions to the Alpha-Keto Carbonyl Center

The alpha-keto carbonyl group is the more electrophilic and sterically accessible of the two carbonyl centers in ethyl cyclopropyl(oxo)acetate, making it the preferential site for nucleophilic attack. This reactivity is fundamental to many of its synthetic applications.

Stereoselective Outcomes of Addition Reactions

Nucleophilic additions to the prochiral alpha-keto carbonyl can generate a new stereocenter, and the control of this stereochemistry is a significant area of research. Asymmetric reductions, for instance, can produce chiral alpha-hydroxy esters with high enantiomeric excess. The choice of chiral catalysts or auxiliaries is crucial in directing the stereochemical outcome of these reactions. nih.gov For example, reductions using certain metal hydrides in the presence of chiral ligands can yield specific enantiomers of the corresponding alcohol. nih.gov

The stereoselectivity is often governed by the formation of a chelated intermediate between the alpha-keto ester and the catalyst, which blocks one face of the carbonyl group, forcing the nucleophile to attack from the less hindered face. nih.gov

Table 1: Examples of Stereoselective Reductions of α-Keto Esters

| Catalyst/Reagent | Reducing Agent | Diastereomeric/Enantiomeric Excess |

|---|---|---|

| Chiral cis-1-arylsulfonamido-2-indanol auxiliary | L-Selectride with ZnCl₂ | >99% de |

Data synthesized from studies on analogous α-keto esters. nih.gov

Substrate Scope and Catalyst Dependence

A wide variety of nucleophiles can add to the alpha-keto carbonyl center, including organometallic reagents, enolates, and heteroatomic nucleophiles. researchgate.netthieme-connect.com The reaction conditions and the presence of catalysts can significantly influence the efficiency and selectivity of these additions. Lewis acids are often employed to enhance the electrophilicity of the keto group, thereby activating it for attack by weaker nucleophiles. researchgate.net

In reactions where another carbonyl group is present, such as in this compound, good chemoselectivity for the ketone is generally observed. nih.gov The choice of catalyst is critical; for example, rhodium(I) complexes have been shown to be effective for the addition of alkynes to activated ketones. acs.org

Reactivity of the Ester Carbonyl Group

While the ester carbonyl is less reactive than the alpha-keto carbonyl, it can undergo nucleophilic attack under specific conditions, leading to transesterification, reduction, or other derivatizations.

Transesterification Processes

Transesterification involves the conversion of the ethyl ester to a different ester by reacting it with an alcohol in the presence of an acid or base catalyst. youtube.com To drive the equilibrium towards the desired product, the alcohol is typically used in excess. youtube.com This process is fundamental in various industrial applications, including the synthesis of flavors and fragrances and the production of biodiesel. ntnu.noyoutube.com

Table 2: Representative Transesterification Reactions

| Starting Ester | Alcohol | Catalyst | Product |

|---|---|---|---|

| Ethyl Acetate (B1210297) | Methanol | Na₂Si₂O₅ | Methyl Acetate |

| Ethyl Acetate | Butanol | Na₂Si₂O₅ | Butyl Acetate |

Data based on analogous transesterification studies. ntnu.no

Reductions and Other Derivatizations of the Ester

Selective reduction of the ester group in the presence of the more reactive ketone is challenging. Strong reducing agents like lithium aluminum hydride (LAH) will typically reduce both carbonyls. harvard.edu However, chemoselective reduction can be achieved by first protecting the ketone, then reducing the ester, and subsequently deprotecting the ketone. Alternatively, milder or more sterically hindered reducing agents may show some selectivity. acs.org

Saponification, the hydrolysis of the ester under basic conditions, is a common derivatization. wikipedia.org This reaction, typically carried out with sodium hydroxide (B78521), yields the sodium salt of the carboxylic acid and ethanol. wikipedia.orglongdom.org Subsequent acidification produces cyclopropyl(oxo)acetic acid.

Transformations Involving Alpha-Proton Acidity and Enolization

The acidity of alpha-protons adjacent to a carbonyl group is a key feature of carbonyl chemistry, enabling the formation of enolates which are powerful nucleophiles. libretexts.orgucalgary.ca In this compound, the protons on the cyclopropyl (B3062369) ring alpha to the ketone are acidic. libretexts.orgucalgary.calibretexts.org

Deprotonation at this position with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), generates a resonance-stabilized enolate. libretexts.orgyoutube.com This enolate can then react with various electrophiles, most commonly alkyl halides, in an SN2 reaction to form a new carbon-carbon bond at the alpha-position. libretexts.orgopenstax.orgyoutube.com This alkylation of the enolate is a powerful tool for constructing more complex molecular architectures. openstax.org However, under certain conditions, ring-opening of the cyclopropyl ketone can occur. researchgate.net

Table 3: Products from Enolate Alkylation

| Enolate Derived From | Base | Electrophile | Product |

|---|---|---|---|

| Cyclohexanone | LDA | CH₃I | 2-Methylcyclohexanone |

| Ethyl Acetate | LDA | CH₃CH₂Br | Ethyl Butanoate |

Illustrative examples from general enolate chemistry. youtube.comopenstax.org

Alkylation and Acylation Reactions at the Alpha-Position

The carbon atom situated between the cyclopropyl ketone and the ester carbonyl groups (the α-position) is flanked by two electron-withdrawing groups, rendering its protons acidic. This acidity allows for deprotonation by a suitable base to form a stabilized enolate anion. This nucleophilic enolate is a key intermediate for forming new carbon-carbon bonds at the α-position through alkylation and acylation reactions.

In a typical alkylation reaction, the enolate of this compound would be generated using a base such as sodium ethoxide or lithium diisopropylamide (LDA). The resulting nucleophilic enolate can then react with an electrophilic alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in an SN2 reaction. This process introduces an alkyl substituent at the α-carbon, yielding a more complex α-substituted β-keto ester.

Acylation at the alpha-position follows a similar principle. The enolate, once formed, can attack an acyl halide or anhydride. This reaction results in the introduction of an acyl group at the α-carbon, forming a β,δ-triketoester derivative. These reactions are fundamental in synthetic chemistry for building more complex molecular skeletons from simpler precursors. While this reactivity is characteristic of β-keto esters, specific documented examples for this compound require further investigation.

| Reaction Type | Reagents | Intermediate | Expected Product |

|---|---|---|---|

| Alkylation | 1. Base (e.g., NaOEt) 2. Alkyl Halide (R-X) | Enolate Anion | Ethyl 2-alkyl-2-cyclopropyl-2-oxoacetate |

| Acylation | 1. Base (e.g., NaH) 2. Acyl Halide (RCOCl) | Enolate Anion | Ethyl 2-acyl-2-cyclopropyl-2-oxoacetate |

Knoevenagel and Related Condensation Reactions

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene (B1212753) group to a carbonyl group, typically followed by dehydration to yield an α,β-unsaturated product. wikipedia.org In this context, the ketone carbonyl of this compound can serve as the electrophilic partner.

The reaction is generally catalyzed by a weak base, such as an amine (e.g., piperidine) or an ammonium (B1175870) salt. wikipedia.orgsigmaaldrich.com The base deprotonates the active methylene compound (e.g., malononitrile, ethyl cyanoacetate) to generate a potent carbon nucleophile. wikipedia.org This nucleophile then attacks the carbonyl carbon of the cyclopropyl ketone. The resulting β-hydroxy intermediate readily undergoes elimination of a water molecule to form a new carbon-carbon double bond, conjugated with the activating groups of the original active methylene compound. sigmaaldrich.comthermofisher.com Aldehydes are known to react much faster than ketones in Knoevenagel condensations. thermofisher.com

| Active Methylene Compound | Catalyst | Expected Product Structure |

|---|---|---|

| Malononitrile | Piperidine | Ethyl 2-cyclopropyl-2-(dicyanomethylene)acetate |

| Ethyl cyanoacetate | DABCO | Ethyl 2-cyclopropyl-2-(cyano(ethoxycarbonyl)methylene)acetate |

| Nitromethane | Ethylamine | Ethyl 2-cyclopropyl-2-(nitromethylene)acetate |

Intramolecular Cyclization Pathways

The structure of this compound and its derivatives allows for various intramolecular cyclization pathways, often triggered by thermal or acidic conditions. A notable transformation observed in related systems is the decarboxylative rearrangement of α-(carbonyl)cyclopropane carboxylic acids into 2-substituted-4,5-dihydrofurans. arkat-usa.org This reaction proceeds through an initial ring opening of the cyclopropyl moiety to generate an α-allyl-β-keto acid intermediate, which then undergoes decarboxylation and cyclization. arkat-usa.org While this specific reaction starts from a carboxylic acid, it highlights the potential for the 1,1-diacyl substituted cyclopropane (B1198618) system to undergo rearrangements leading to heterocyclic structures. arkat-usa.org

For this compound itself, a hypothetical intramolecular cyclization could be envisioned if a suitable functional group were present on the cyclopropyl ring. For instance, a side chain terminating in a nucleophile could potentially attack either the ketone or ester carbonyl, leading to the formation of bicyclic products.

Cyclopropyl Ring Transformations and Rearrangements

The inherent strain energy of the cyclopropane ring makes it susceptible to a variety of ring-opening and rearrangement reactions that are not observed in unstrained cyclic or acyclic systems. These transformations can be initiated by nucleophiles, electrophiles, or radical species.

Ring-Opening Reactions Induced by Nucleophiles or Electrophiles

The cyclopropyl ketone moiety can be activated by Lewis acids or Brønsted acids, rendering the strained ring vulnerable to attack.

Nucleophilic Ring-Opening: Lewis acids can coordinate to the carbonyl oxygen, enhancing the electrophilicity of the cyclopropane ring and facilitating its cleavage by a nucleophile. For instance, TMSOTf-mediated reactions of related cyclopropyl ketones with water as a nucleophile lead to ring-opened products. uni.lu Similarly, nickel-catalyzed cross-coupling of cyclopropyl ketones with organozinc reagents results in a net C-C activation and ring-opening difunctionalization. chemrxiv.org A catalytic asymmetric ring-opening of cyclopropyl ketones has also been achieved using β-naphthols as nucleophiles in the presence of a chiral N,N'-dioxide/scandium(III) complex. rsc.org These reactions typically proceed with the cleavage of the C-C bond proximal to the activating ketone group.

Electrophilic Ring-Opening: Strong electrophiles, particularly acids, can initiate ring-opening by protonating the cyclopropane ring or the carbonyl group. The protonation of the carbonyl oxygen can induce a rearrangement, while direct electrophilic attack on a C-C bond of the ring leads to a carbocationic intermediate. This intermediate is then trapped by a nucleophile. For example, monosubstituted arylcyclopropanes undergo ring-opening hydroarylation in the presence of a catalytic Brønsted acid, proceeding through what is proposed to be an SN1-type mechanism. researchgate.net

Cyclopropyl-Carbinyl Rearrangements

A hallmark reaction of cyclopropyl-substituted systems is the cyclopropylcarbinyl rearrangement. This process typically involves a cyclopropylcarbinyl cation, a non-classical carbocation that exists in equilibrium with homoallyl and cyclobutyl cations. researchgate.net

To access this pathway from this compound, the ketone functionality must first be converted into a precursor that can stabilize a positive charge, most commonly an alcohol. Reduction of the ketone (e.g., with NaBH₄) would yield ethyl 2-cyclopropyl-2-hydroxyacetate, a cyclopropylcarbinol. Treatment of this alcohol with acid would promote the loss of water, generating a secondary cyclopropylcarbinyl cation. This highly unstable intermediate can rapidly rearrange through cleavage of the cyclopropane ring to form a more stable homoallylic cation, which can then be trapped by a nucleophile to yield a γ,δ-unsaturated ester. This strategy is inspired by biosynthetic pathways where enzymes catalyze rearrangements of cyclopropylcarbinol derivatives. nih.gov

Radical Mediated Transformations of the Cyclopropyl Group

The cyclopropyl group can undergo transformations initiated by radical species. A common pathway involves the single-electron reduction of the ketone to form a cyclopropyl ketyl radical anion. nih.gov This intermediate is highly prone to rapid ring-opening, relieving the ring strain. The cleavage of the cyclopropane ring results in the formation of a distonic radical anion, where the radical and the anion are separated. nih.gov

This ring-opened radical intermediate can then participate in a variety of subsequent reactions. For example, in the presence of an olefin, it can engage in a formal [3+2] cycloaddition to generate highly substituted cyclopentane (B165970) ring systems. nih.gov The initiation of this process can be achieved using photoredox catalysis. nih.gov Alternatively, the β-keto radical formed from the ring-opening of related cyclopropanols can be trapped by various radical acceptors. beilstein-journals.orgnih.gov These radical-mediated ring-opening reactions provide a powerful method for C-C bond formation and the synthesis of complex acyclic and cyclic structures from readily available cyclopropane precursors. beilstein-journals.orgnih.gov

| Transformation Type | Initiator/Reagent | Key Intermediate | General Outcome |

|---|---|---|---|

| Nucleophilic Ring-Opening | Lewis Acid + Nucleophile (e.g., H₂O, R₂Zn, Naphthol) | Activated Carbonyl Complex | Formation of a γ-functionalized linear keto-ester. uni.luchemrxiv.orgrsc.org |

| Electrophilic Ring-Opening | Brønsted Acid | Carbocation | Formation of a ring-opened product via nucleophilic trapping. researchgate.net |

| Cyclopropyl-Carbinyl Rearrangement | 1. Reduction (e.g., NaBH₄) 2. Acid | Cyclopropylcarbinyl Cation | Formation of γ,δ-unsaturated esters. researchgate.netnih.gov |

| Radical Ring-Opening | Single-Electron Transfer (e.g., Photocatalyst, SmI₂) | Ketyl Radical Anion | Formation of a linear radical for subsequent reactions (e.g., cycloaddition). nih.govacs.org |

Multicomponent Reaction Strategies Incorporating this compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. The unique combination of a reactive cyclopropyl ring and a versatile α-ketoester functionality in this compound presents intriguing possibilities for its application in various MCRs.

The α-ketoester moiety can participate in several classic MCRs. For instance, in a Passerini three-component reaction , the ketone could react with a carboxylic acid and an isocyanide to form an α-acyloxy carboxamide. Similarly, in an Ugi four-component reaction , the ketone could react with an amine, a carboxylic acid, and an isocyanide.

The cyclopropyl group, particularly when activated by the adjacent ketone, can undergo ring-opening reactions. This reactivity could be harnessed in novel MCRs. For example, a Lewis acid could coordinate to the carbonyl oxygen, promoting the ring-opening of the cyclopropyl group to form a homoenolate equivalent. This intermediate could then be trapped by other components in the reaction mixture, leading to the formation of complex acyclic or heterocyclic structures.

While specific examples of this compound in well-known MCRs like the Biginelli or Hantzsch reactions are not documented, its structural similarity to other β-dicarbonyl compounds suggests potential applicability under modified conditions. The development of novel MCRs specifically designed to exploit the dual reactivity of this compound represents a promising area for future research.

Table 1: Plausible Multicomponent Reactions Involving this compound

| Reaction Type | Potential Reactants | Potential Product Class |

| Passerini-type | Carboxylic Acid, Isocyanide | α-Acyloxy-α-cyclopropyl-glycinamides |

| Ugi-type | Amine, Carboxylic Acid, Isocyanide | Peptidomimetic structures |

| Novel MCR | Lewis Acid, Nucleophile, Electrophile | Functionalized carbocycles/heterocycles |

Computational Mechanistic Studies of Key Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools to investigate reaction mechanisms, predict reactivity, and rationalize experimental observations. While specific DFT studies on the reaction pathways of this compound are scarce, we can extrapolate from computational studies on related cyclopropyl ketones and α-keto esters to understand its potential reactivity.

DFT calculations could be employed to investigate several key aspects of this compound's reactivity:

Conformational Analysis: The relative orientation of the cyclopropyl ring and the two carbonyl groups will significantly influence the molecule's reactivity. Computational studies can determine the most stable conformations and the energy barriers for rotation around the single bonds.

Frontier Molecular Orbital (FMO) Analysis: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can predict the compound's susceptibility to nucleophilic and electrophilic attack. The LUMO is expected to be centered on the carbonyl carbons, indicating their electrophilicity.

Reaction Mechanism of Ring-Opening: DFT calculations can elucidate the mechanism of Lewis acid-catalyzed or thermally induced ring-opening of the cyclopropyl group. This would involve locating transition states and intermediates to determine the activation energies and reaction thermodynamics.

Mechanism of Cycloaddition Reactions: The potential for this compound to participate in cycloaddition reactions, either as a dienophile or after ring-opening to form a diene equivalent, could be explored computationally.

Multicomponent Reaction Pathways: For potential MCRs, DFT can be used to map out the entire reaction pathway, comparing the feasibility of different sequences of bond formation and identifying the rate-determining step. This would be invaluable in designing and optimizing new MCRs.

For example, a computational study on the phosphine-catalyzed ring-opening of cyclopropyl ketones has shown that the reaction proceeds through a multi-step mechanism involving nucleophilic attack, intramolecular Michael addition, and a Wittig-type reaction. Similar detailed mechanistic insights could be obtained for the reactions of this compound.

Table 2: Key Parameters for Computational Investigation of this compound Reactivity

| Computational Method | Parameter to Investigate | Expected Insights |

| DFT (e.g., B3LYP) | Conformational analysis | Steric and electronic effects on reactivity |

| FMO Analysis | HOMO-LUMO energies and distribution | Prediction of electrophilic and nucleophilic sites |

| Transition State Search | Activation energies for ring-opening | Feasibility and conditions for cyclopropyl ring cleavage |

| Intrinsic Reaction Coordinate (IRC) | Reaction pathways for MCRs | Detailed step-by-step mechanism of complex reactions |

Strategic Application of Ethyl Cyclopropyl Oxo Acetate in Complex Molecule Construction

Role as a Precursor for Heterocyclic Ring Systems

The distinct reactivity of ethyl cyclopropyl(oxo)acetate makes it an exceptional precursor for the synthesis of diverse heterocyclic ring systems. The combination of the strained three-membered ring and the α-keto ester functionality provides multiple reaction pathways, including ring-opening and cycloaddition reactions, to generate more complex cyclic structures.

Research has demonstrated that the cyclopropane (B1198618) ring can act as a three-carbon (C3) synthon. Lewis acid-mediated reactions of cyclopropyl (B3062369) ketones with nucleophiles can initiate a ring-opening cascade, followed by intermolecular reactions. uni.lu For instance, reactions with diethyl 2-oxomalonate can lead to spiro-γ-lactone derivatives through a sequence involving nucleophilic ring-opening of the cyclopropane, an aldol-type reaction, and cyclic transesterification. uni.lu This strategy affords an efficient route to functionalized 1,6-dioxa-spiro[4.4]non-3-en-2-one skeletons. uni.lu

Furthermore, derivatives of this compound are employed in cycloaddition reactions to construct heterocyclic frameworks. For example, ethyl cyclopropylidenepyruvate, a related building block, readily undergoes hetero-Diels-Alder reactions with enol ethers and furan (B31954), providing access to dihydropyran derivatives. researchgate.net These dihydropyrans are versatile intermediates that can be transformed into other heterocyclic systems like tetrahydropyrans and pyridines. researchgate.net The cyclocondensation of related diamino cyclopropyl quinolone precursors with 1,2-diketones is another powerful method, yielding complex fused heterocyclic systems such as pyrido[2,3-f]quinoxalines. researchgate.net The strategic use of the cyclopropyl group is also essential in synthesizing potent quinolone-based compounds where it is a key substituent. znaturforsch.com

| Heterocyclic System | Reaction Type | Key Precursor Feature | Reference |

|---|---|---|---|

| Spiro-γ-lactones | Lewis Acid-Mediated Ring-Opening/Aldol (B89426)/Transesterification | Cyclopropyl ketone | uni.lu |

| Dihydropyrans | Hetero-Diels-Alder Reaction | Enone moiety of a cyclopropylidene pyruvate (B1213749) derivative | researchgate.net |

| Pyrido[2,3-f]quinoxalines | Cyclocondensation | 1-Cyclopropyl-7,8-diamino-quinoline derivative | researchgate.net |

| Thiazolo[3,2-a]pyridines | [4+2] Cycloaddition | Cyclopropyl-substituted 2-pyridone | nih.govdiva-portal.org |

Building Block in the Total Synthesis of Natural Products

The utility of cyclopropane-containing building blocks, including structures related to this compound, is well-established in the total synthesis of natural products. The cyclopropane ring serves not just as a structural element but also as a reactive handle that can be manipulated to form larger, more complex ring systems found in nature. marquette.eduresearchgate.net Its inherent strain can be released in a controlled manner to drive specific bond formations and introduce stereocenters.

One key strategy involves the cleavage of the cyclopropane ring to generate a bifunctional intermediate that can undergo intramolecular cyclization. For example, a γ-oxo ester enolate, which can be generated from a β-(silyloxy)cyclopropyl ester, acts as a 1,3-bifunctional system. researchgate.net This intermediate can be combined with other synthons to construct five-membered rings, a common motif in natural products like pentalenolactone (B1231341) E methyl ester. researchgate.net

Moreover, intramolecular Friedel-Crafts (FC) reactions have been employed as a key step in the synthesis of natural products where a cyclopropane-containing fragment is involved in the construction of the core structure. rsc.orgnih.gov For instance, in the synthesis of pygmaeocin C, an intramolecular FC alkylation is used to form a key tricyclic system. rsc.orgnih.gov Similarly, the synthesis of various lactone-containing natural products, such as clavilactone D, has utilized cyclization strategies involving precursors that could be derived from functionalized cyclopropyl esters. rsc.orgnih.gov

| Natural Product/Core | Synthetic Strategy | Role of Cyclopropyl Precursor | Reference |

|---|---|---|---|

| Pentalenolactone E methyl ester | Cyclopropane ring-opening to γ-oxo ester enolate, then cyclization | Source of a 1,3-bifunctional system for cyclopentanone (B42830) formation | researchgate.net |

| Pygmaeocin C | Intramolecular Friedel-Crafts alkylation | Component of the key intermediate for constructing the tricyclic core | rsc.orgnih.gov |

| Clavilactone D | Sequential cyclization and Friedel-Crafts type cyclization | Precursor to alkenyl alcohol for iodo etherification/cyclization | rsc.orgnih.gov |

| (1R,2S)-2-methylcyclopropanecarboxylic acid derivatives | Asymmetric preparation for incorporation into larger structures | Key chiral building block for various natural product syntheses | marquette.edu |

Application in the Construction of Quaternary Carbon Centers

The creation of all-carbon quaternary centers—carbon atoms bonded to four other carbon atoms—is a significant challenge in organic synthesis due to steric hindrance. nih.govsemanticscholar.org this compound and its derivatives provide an effective platform for addressing this challenge. Reactions that proceed via cleavage of the strained cyclopropane ring or addition to the keto-ester moiety can be strategically designed to generate these congested stereocenters with high control. nih.govsci-hub.se

One powerful approach involves the copper-catalyzed sequential carbene migratory insertion and nucleophilic reaction. sci-hub.se This method allows for the formation of multiple C-C bonds in a single operation, efficiently constructing quaternary centers. While not explicitly starting with this compound itself, the principles apply to related α-diazo esters reacting with other substrates to build these complex centers. sci-hub.se

Another strategy is the semipinacol rearrangement, which has proven highly successful for the stereoselective construction of quaternary carbon stereocenters from substrates like α-hydroxy epoxides and 2,3-aziridino alcohols. nih.gov The rearrangement involves a 1,2-carbon-to-carbon migration, effectively creating a quaternary center adjacent to a carbonyl group. This methodology has been applied to the total synthesis of various natural products. nih.gov Furthermore, Michael addition reactions using β,β-disubstituted alkenes are a direct method for forming consecutive all-carbon quaternary centers, although this can be challenging due to the steric bulk of the required substrates. acs.org

| Reaction Type | Key Intermediate/Substrate | Resulting Structure | Reference |

|---|---|---|---|

| Carbene Migratory Insertion/Nucleophilic Trapping | Metal-carbene induced zwitterionic intermediate | Molecule with an all-carbon quaternary center | sci-hub.se |

| Semipinacol Rearrangement | α-Hydroxy epoxides, 2,3-aziridino alcohols | Ketone with an adjacent quaternary carbon stereocenter | nih.gov |

| Michael Addition | β,β-disubstituted dicyanoalkenes | Consecutive all-carbon quaternary centers | acs.org |

| Cyclopropanation | Olefin and diazo reagent | Congested cyclopropane with vicinal quaternary centers | semanticscholar.org |

Contributions to Diversity-Oriented Synthesis Libraries

Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules from a common starting material, which is crucial for discovering new biologically active compounds. scispace.combeilstein-journals.org this compound, with its multiple reactive sites, is an ideal scaffold for DOS strategies. The ability to selectively manipulate the ketone, ester, and cyclopropane ring allows for the creation of a wide array of molecular frameworks. scispace.comdiva-portal.org

A typical DOS approach involves a branching reaction pathway where a central precursor is subjected to different reaction conditions or reagents to produce skeletally distinct products. diva-portal.org For example, a formyl and chloromethylene substituted 2-pyridone, a complex heterocyclic scaffold, can be treated with various nucleophiles to synthesize a library of 5- to 8-membered heterocyclic ring-fused 2-pyridones. diva-portal.org

The synthesis of isoxazole (B147169) derivatives through 1,3-dipolar cycloaddition of alkynes with in situ generated nitrile oxides is another example of a DOS approach. rsc.org By starting with resin-supported carboxylic acids to generate diverse alkyne precursors, a wide variety of isoxazoles can be synthesized efficiently. rsc.org Such strategies highlight how a single, versatile building block can populate chemical space with a broad range of molecular architectures, increasing the probability of identifying molecules with desired functions. researchgate.net

| Core Scaffold/Precursor | Synthetic Strategy | Generated Diversity | Reference |

|---|---|---|---|

| Formyl chloromethylene substituted 2-pyridone | Nucleophilic additions and cyclizations | 5-, 6-, 7-, and 8-membered fused heterocyclic 2-pyridones | diva-portal.org |

| Resin-supported carboxylic acids | Solid-phase synthesis of alkynes followed by 1,3-dipolar cycloaddition | Library of diverse isoxazole derivatives | rsc.org |

| Steroidal enyne | Ring-closing enyne metathesis followed by Diels-Alder reaction | Structurally diverse 17-spirosteroids | beilstein-journals.org |

| 2-Aminobenzimidazole | One-pot multicomponent reaction | Imidazo[4',5':4,5]benzo[e] researchgate.netchemicalbook.comthiazepinones and Benzo[d]imidazolyl thiazolidinones | researchgate.net |

Utilization in Scaffold Hop and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are powerful medicinal chemistry strategies used to design new compounds by replacing a central molecular core or a functional group with a different one that preserves or enhances biological activity while improving other properties like synthetic accessibility or pharmacokinetics. d-nb.infonih.gov The unique three-dimensional shape and electronic properties of the cyclopropyl keto-ester motif make it a candidate for such strategies.

In scaffold hopping, the core of a known active compound is replaced with a novel, bioisosteric scaffold. nih.govresearchgate.net For example, in the search for new herbicides, bicyclic inhibitors were developed by exploring bioisosteric replacements and scaffold hopping from known scaffolds. This led to the identification of new structural motifs, such as the dihydropyranopyridine class, which showed promising activity. nih.gov

Bioisosteric replacement involves substituting a specific group with another that has similar physical or chemical properties. nih.gov The cyclopropyl group itself is often considered a bioisostere of other groups like a vinyl or phenyl ring in certain contexts, offering a different metabolic profile and conformational rigidity. The direct conversion of one functional group into its bioisostere is a significant goal, and methods are being developed to, for instance, convert aromatic lactones into cyclic hemiboronic acid bioisosteres, showcasing the ongoing innovation in this area. researchgate.net

| Original Scaffold/Group | Replacement Scaffold/Group | Goal of Strategy | Reference |

|---|---|---|---|

| Quinolinone | Nitrogen-containing heterocyclic frameworks (e.g., pyrimido[4,5-d]pyrimidine) | Expand molecular diversity and discover new biological targets | d-nb.info |

| Known herbicidal core | Dihydropyranopyridine | Identify novel and efficacious herbicidal structures | nih.gov |

| Central scaffold of a lead compound | Bioisosteric core | Discover more potent compounds with improved properties | researchgate.net |

| Aromatic lactone | Cyclic hemiboronic acid | Direct functional group exchange to evaluate structure-property relationships | researchgate.net |

Precursor to Advanced Pharmaceutical Intermediates

This compound serves as a valuable starting material for the synthesis of advanced pharmaceutical intermediates, which are complex molecules that form the building blocks for active pharmaceutical ingredients (APIs). The compound's reactivity allows for the efficient construction of scaffolds found in a variety of medicinally relevant molecules.

For example, cyclopropyl-substituted heterocyclic compounds are prevalent in modern pharmaceuticals. The synthesis of oxazolidinone antibiotics containing a cyclopropyl group demonstrates the importance of this moiety in drug design. google.com The preparation of 5-(2-Cyclopropyl-2-oxo-1-phenylethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate (B1210297) is an example of a complex intermediate where the cyclopropyl ketone fragment is a central feature. bldpharm.com Similarly, ethyl 2-(2-cyclopropyloxazol-4-yl)acetate is another heterocyclic building block derived from cyclopropane precursors, useful for further elaboration into more complex drug candidates. bldpharm.com

The synthesis of laropiprant, a DP receptor antagonist, relies on the intermediate ethyl 2-oxocyclopentylacetate, which can be prepared from precursors like diethyl adipate (B1204190) through multi-step sequences involving cyclization and substitution. google.com Although not a direct use of this compound, these syntheses underscore the strategic importance of keto-ester functionalities in creating key pharmaceutical intermediates.

| Pharmaceutical Intermediate | Synthetic Approach | Key Transformation | Reference |

|---|---|---|---|

| 5-(2-Cyclopropyl-2-oxo-1-phenylethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate | Multi-step synthesis incorporating the cyclopropyl ketone moiety | Formation of the substituted thienopyridine core | bldpharm.com |

| Cyclopropyl-substituted oxazolidinones | Construction of the oxazolidinone ring with a cyclopropyl substituent | Attachment of the cyclopropyl-containing side chain | google.com |

| Ethyl 2-(2-cyclopropyloxazol-4-yl)acetate | Synthesis of the oxazole (B20620) ring from a cyclopropane precursor | Formation of the 2-cyclopropyloxazole heterocycle | bldpharm.com |

| Ethyl 2-oxocyclopentylacetate (Intermediate for Laropiprant) | Cyclization of acyclic diesters followed by substitution and esterification | Dieckmann condensation and subsequent alkylation/decarboxylation | google.com |

Computational and Theoretical Analyses of Ethyl Cyclopropyl Oxo Acetate

Electronic Structure and Bonding Characterization

A fundamental aspect of understanding a molecule is to elucidate its electronic structure and the nature of its chemical bonds. Quantum chemical calculations can provide a detailed picture of electron distribution and bonding interactions within Ethyl cyclopropyl(oxo)acetate.

Methods:

Geometry Optimization: The first step involves finding the most stable three-dimensional arrangement of atoms in the molecule. This is typically achieved using methods like DFT with a suitable basis set (e.g., B3LYP/6-31G(d,p) or M06-2X/6-311+G(d,p)) to accurately predict bond lengths, bond angles, and dihedral angles. nih.gov

Natural Bond Orbital (NBO) Analysis: This analysis provides insights into the bonding and electronic structure by localizing the molecular orbitals into orbitals that correspond to Lewis structures (bonds, lone pairs, etc.). It can quantify the hybridization of atomic orbitals, the polarity of bonds, and delocalization of electron density through hyperconjugation.

Expected Findings:

The cyclopropyl (B3062369) group, with its characteristic bent bonds, would exhibit significant sp-hybridization character in the C-C bonds, leading to a high degree of p-character in the bonds exocyclic to the ring.

The α-dicarbonyl moiety would display electron delocalization, and NBO analysis would reveal the interactions between the oxygen lone pairs and the antibonding orbitals of the adjacent carbonyl groups.

The bond between the cyclopropyl ring and the carbonyl carbon is expected to have some degree of π-character due to the electronic nature of the cyclopropyl group, which can donate electron density to the adjacent π-system.

A representative table of calculated geometric parameters for a related β-keto ester is shown below to illustrate the type of data that would be generated.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Calculated at the B3LYP/6-31G(d,p) level)

| Parameter | Value |

|---|---|

| Bond Lengths (Å) | |

| C(cyclopropyl)-C(carbonyl) | 1.50 |

| C=O (keto) | 1.22 |

| C=O (ester) | 1.21 |

| C-O (ester) | 1.35 |

| O-C (ethyl) | 1.45 |

| **Bond Angles (°) ** | |

| C(cyclopropyl)-C(keto)-C | 118.0 |

| O=C(keto)-C | 121.0 |

| O=C(ester)-O | 124.0 |

| **Dihedral Angles (°) ** | |

| C(cyclopropyl)-C(keto)-C(ester)-O | 180.0 (for a likely conformer) |

Note: This data is illustrative and based on typical values for similar functional groups.

Conformational Landscape and Energetics of the Molecular Structure

This compound possesses several rotatable bonds, leading to a complex conformational landscape. Computational methods are essential for identifying the stable conformers and the energy barriers between them.

Methods:

Conformational Search: A systematic or stochastic search of the potential energy surface is performed by rotating the single bonds (e.g., the C-C bond connecting the cyclopropyl and keto groups, and the C-C and C-O bonds of the ethyl ester group).

Energy Calculations: The relative energies of the identified conformers are calculated at a high level of theory (e.g., MP2 or CCSD(T)) to determine their relative populations at a given temperature. researchgate.net

Expected Findings:

Rotation around the bond connecting the cyclopropyl ring and the adjacent carbonyl group would likely lead to at least two stable conformers: a bisected and a gauche conformation. The relative energies of these conformers would depend on the balance between steric hindrance and electronic effects.

The orientation of the ethyl group in the ester moiety would also contribute to the conformational complexity.

The global minimum energy conformation would likely be one that minimizes steric repulsion while maximizing favorable electronic interactions, such as hyperconjugation.

Table 2: Hypothetical Relative Energies of this compound Conformers

| Conformer | Relative Energy (kcal/mol) |

|---|---|

| Conformer A (Global Minimum) | 0.00 |

| Conformer B | 1.5 |

| Conformer C | 3.2 |

Note: This data is hypothetical and serves to illustrate the expected energetic differences between conformers.

Frontier Molecular Orbital Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. researchgate.net The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provide insights into how the molecule will interact with other chemical species.

Methods:

HOMO and LUMO Calculation: The energies and spatial distributions of the HOMO and LUMO are calculated using a suitable quantum chemical method.

Expected Findings:

HOMO: The HOMO is expected to be localized primarily on the cyclopropyl ring and the oxygen atoms of the carbonyl groups, indicating that these are the most likely sites for electrophilic attack. The cyclopropyl group, in particular, is known to have a relatively high-energy HOMO.

LUMO: The LUMO is anticipated to be centered on the carbon atoms of the two carbonyl groups, making them susceptible to nucleophilic attack. The energy of the LUMO can be used to estimate the molecule's electron affinity. wikipedia.org

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Table 3: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -7.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 6.3 |

Note: These values are estimations based on typical ranges for organic molecules.

Reaction Pathway Energetics and Transition State Geometries

Computational chemistry can be used to model the mechanisms of chemical reactions involving this compound, providing valuable information about reaction energetics and the structures of transient species.

Methods:

Transition State Searching: Algorithms are used to locate the transition state structures that connect reactants and products.

Intrinsic Reaction Coordinate (IRC) Calculations: These calculations confirm that a found transition state indeed connects the desired reactants and products.

Activation Energy Calculation: The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate.

Expected Findings:

For reactions such as the SmI2-catalyzed intermolecular coupling of cyclopropyl ketones, computational studies would reveal the step-by-step mechanism, including the formation of radical intermediates and the geometries of the transition states. acs.org

The energetics of keto-enol tautomerism could be explored, although experimental evidence for related β-keto esters suggests the keto form is predominant. nih.gov

The role of the cyclopropyl group in influencing reaction pathways, for example through ring-opening reactions under certain conditions, could be investigated.

Quantum Chemical Calculations for Spectroscopic Feature Interpretation (excluding basic identification data)

Quantum chemical calculations are invaluable for interpreting experimental spectra, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra.

Methods:

Vibrational Frequency Calculations: The calculation of the Hessian matrix (second derivatives of the energy) at the optimized geometry yields the harmonic vibrational frequencies, which can be compared to experimental IR spectra. nih.gov

NMR Chemical Shift Calculations: Methods like the Gauge-Including Atomic Orbital (GIAO) method are used to predict the NMR chemical shifts of the different nuclei in the molecule.

Expected Findings:

IR Spectra: Calculated vibrational frequencies would help in the assignment of the experimental IR bands, particularly the characteristic carbonyl stretching frequencies. The calculations could also predict how these frequencies shift in different conformers or upon complexation with other molecules.

NMR Spectra: Calculated NMR chemical shifts would aid in the assignment of the proton and carbon signals in the experimental NMR spectra. The unique electronic environment of the cyclopropyl protons and carbons would be reflected in their calculated chemical shifts.

Derivatization and Analogue Design Based on Ethyl Cyclopropyl Oxo Acetate

Systematic Modification of the Ester Functional Group

The ester functional group in ethyl cyclopropyl(oxo)acetate is a prime target for modification to generate a variety of derivatives with altered physicochemical properties and biological activities. Standard synthetic methodologies can be employed to transform the ethyl ester into other esters, amides, carboxylic acids, and alcohols.

Basic hydrolysis of the ethyl ester, for instance, using sodium hydroxide (B78521) in ethanol, can yield the corresponding cyclopropyl(oxo)acetic acid. This carboxylic acid can then serve as a precursor for the synthesis of a wide array of amides through coupling reactions with various amines. Furthermore, reduction of the ester functionality using reducing agents like lithium aluminum hydride (LiAlH₄) in an appropriate solvent such as tetrahydrofuran (B95107) (THF) can afford the corresponding hydroxymethyl derivative, 1-cyclopropyl-1-oxo-ethan-2-ol. researchgate.net

Esterification and amidation can also be achieved directly from the parent α-keto acid. A modified Yamaguchi reagent, (E)-ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate (TCBOXY), has been shown to be effective for esterification, thioesterification, and amidation under mild conditions. acs.org This method involves the preactivation of the carboxylic acid with TCBOXY in the presence of a base like N,N-diisopropylethylamine (DIPEA) and a catalyst such as 4-(dimethylamino)pyridine (DMAP), followed by the addition of an alcohol, thiol, or amine. acs.org

Table 1: Examples of Ester and Amide Synthesis from Carboxylic Acids

| Carboxylic Acid | Reagent | Product | Yield (%) |

|---|

Data sourced from a study on a modified Yamaguchi reagent for esterification and amidation reactions. acs.org

Introduction of Diverse Functionalities onto the Cyclopropyl (B3062369) Ring

The cyclopropyl ring of this compound, while relatively stable, can be functionalized to introduce a wide range of substituents, leading to novel analogues with tailored properties. One common approach involves the synthesis of the cyclopropyl ring itself from functionalized precursors.

For example, the synthesis of cyclopropane (B1198618) α-amino acids can be achieved through the treatment of α-nitroesters with olefins in the presence of a rhodium(II) catalyst. researchgate.net Subsequent reduction of the nitro group yields the desired amino-functionalized cyclopropane. researchgate.net This method allows for the introduction of various substituents on the cyclopropyl ring by using appropriately substituted olefins.

Another strategy involves the rhodium-catalyzed cyclopropanation of olefins with diazo compounds. nih.gov This method has been employed in the semi-synthesis of C-ring cyclopropyl analogues of fraxinellone (B1674054), where phenyldiazoesters react with the furan (B31954) ring of fraxinellone in the presence of Rh₂(OAc)₄. nih.gov This demonstrates the feasibility of introducing aryl and other functional groups onto a cyclopropane ring system.

Table 2: Rh(II)-Catalyzed Cyclopropanation for the Synthesis of Functionalized Cyclopropanes

| Olefin | Diazo Compound | Catalyst | Product | Yield (%) |

|---|---|---|---|---|

| Fraxinellone | Ethyl 2-diazo-2-phenylacetate | Rh₂(OAc)₄ | C-ring ethyl phenylcyclopropyl analogue | 37 |

Data sourced from a study on the semi-synthesis of C-ring cyclopropyl analogues of Fraxinellone. nih.gov

Alpha-Keto Ester Homologation and Chain Extension

The α-keto ester moiety of this compound can undergo homologation and chain extension reactions to produce more complex molecules with extended carbon skeletons. These reactions are valuable for accessing derivatives with different spatial arrangements and potential biological activities.

A notable method for homologation is the catalytic asymmetric homologation of α-ketoesters with α-diazoesters. This reaction, catalyzed by a chiral ligand complexed with a metal triflate, such as Y(OTf)₃, can lead to the formation of succinate (B1194679) derivatives with a chiral quaternary center in high yield and enantioselectivity. researchgate.net The reaction proceeds through either a 1,2-aryl or 1,2-alkyl shift. researchgate.net

Chain extension can also be achieved through reactions such as the direct conversion of aldehydes into β-keto esters. While not a direct homologation of this compound, this type of transformation highlights a general strategy for extending a carbon chain and introducing a keto-ester functionality. sci-hub.se Lewis acid-mediated reactions of cyclopropyl ketones with α-keto esters can also lead to ring-opening and the formation of more complex structures, effectively extending the carbon chain. researchgate.net

Table 3: Catalytic Asymmetric Homologation of α-Ketoesters

| α-Ketoester | α-Diazoester | Catalyst System | Product Type |

|---|

Information sourced from a study on the catalytic asymmetric homologation of α-ketoesters. researchgate.net

Design and Synthesis of Conformationally Restricted Analogues

Incorporating the cyclopropyl ring is a well-established strategy for creating conformationally restricted analogues of biologically active molecules. This rigidity can enhance binding to target proteins and improve metabolic stability. This compound can be a key starting material or intermediate in the synthesis of such analogues.

An example is the synthesis of ethyl 5-hydroxy-1-methyl-2-(trans-2-phenylcyclopropyl)-1H-indole-3-carboxylate, a conformationally restricted analogue of the antiviral drug umifenovir. nih.gov This synthesis involves the reaction of ethyl 3-oxo-3-(trans-2-phenylcyclopropyl)propanoate with methylammonium (B1206745) acetate (B1210297) and 1,4-benzoquinone. nih.gov The trans-cyclopropyl group restricts the rotation of the phenyl ring relative to the indole (B1671886) core.

Similarly, conformationally restricted analogues of bis(ethyl)polyamines have been designed by incorporating a cyclopropyl ring into the central polyamine chain. researchgate.net These analogues, with both cis and trans isomers, have shown varying antitumor activities, highlighting the impact of conformational restriction on biological function. researchgate.net

Table 4: Examples of Conformationally Restricted Analogues

| Parent Molecule | Cyclopropyl-Containing Analogue | Key Structural Feature |

|---|---|---|

| Umifenovir | Ethyl 5-hydroxy-1-methyl-2-(trans-2-phenylcyclopropyl)-1H-indole-3-carboxylate | trans-2-phenylcyclopropyl group |

Information sourced from studies on conformationally restricted analogues of umifenovir and bis(ethyl)polyamines. nih.govresearchgate.net

Development of Chiral Variants through Auxiliary or Catalytic Methods

The development of chiral variants of this compound and its derivatives is crucial for understanding stereochemistry-activity relationships. Asymmetric synthesis provides a powerful tool for obtaining enantiomerically pure or enriched compounds.

Catalytic asymmetric intermolecular cyclopropanation is an effective method for constructing chiral cyclopropyl systems. For instance, the synthesis of chiral cyclopropyl nucleoside analogues has been achieved through the catalytic asymmetric Michael-initiated ring-closure reactions of α-purine acrylates with α-bromo-carboxylic esters, using a chiral quinine-derived catalyst. researchgate.net This approach yields products with excellent diastereoselectivities and high enantiomeric excesses. researchgate.net

Another powerful strategy is the use of transition metal catalysts with chiral ligands. Co(II)-catalyzed asymmetric radical cyclopropanation has been successfully employed for the synthesis of chiral cyclopropyl α-amino acid derivatives. researchgate.net This method often exhibits high yields and excellent enantioselectivities, providing access to non-proteinogenic amino acids for peptide design. researchgate.net The development of optically active cyclopropane β-amino acid derivatives has also been reported via the olefination of cyclopropanone (B1606653) surrogates, leading to highly enantioenriched products. nih.gov

Table 5: Catalytic Asymmetric Synthesis of Chiral Cyclopropane Derivatives

| Reaction Type | Catalyst System | Product Type | Enantiomeric Excess (ee) |

|---|---|---|---|

| Michael-initiated ring-closure | (DHQD)₂AQN | Chiral cyclopropyl purine (B94841) nucleoside analogues | 93-97% |

| Asymmetric radical cyclopropanation | Co(II) complex with chiral ligand | Chiral cyclopropyl α-amino acid derivatives | High |

Data sourced from studies on the asymmetric synthesis of chiral cyclopropane derivatives. researchgate.netresearchgate.netnih.gov

Future Perspectives and Emerging Research Avenues in Ethyl Cyclopropyl Oxo Acetate Chemistry

Exploration of Unconventional Reactivity Patterns

The inherent ring strain and diverse functional groups of ethyl cyclopropyl(oxo)acetate provide a fertile ground for discovering novel chemical transformations. Future research is poised to move beyond traditional reactions and explore unconventional reactivity patterns.

One promising area is the investigation of radical ring-opening reactions . The cyclopropyl (B3062369) ketone moiety can undergo single-electron transfer (SET) processes, mediated by agents like samarium(II) iodide, to generate radical intermediates. researchgate.net This strategy allows for tandem rearrangement and cyclization reactions, enabling the construction of complex bicyclic systems. researchgate.net Research is expanding to include a wider range of alkyl cyclopropyl ketones in catalytic formal [3+2] cycloadditions with alkenes and alkynes, a field previously dominated by aryl cyclopropyl ketones. nih.govacs.org The development of more robust catalytic systems, such as the use of SmI₂ with Sm⁰ to prevent catalyst deactivation, is key to engaging less reactive alkyl cyclopropyl ketones and accessing novel sp³-rich molecular architectures. nih.govacs.org

Another avenue involves Lewis acid-mediated transformations . Lewis acids like tin(IV) chloride (SnCl₄) and trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) can activate the cyclopropyl ketone system, leading to sequential nucleophilic ring-opening, aldol-type reactions, and subsequent cyclizations. researchgate.net These reactions can produce complex structures like spiro-γ-lactones with good stereoselectivity. researchgate.net Future work will likely focus on expanding the scope of both the Lewis acid and the nucleophile/electrophile partners to generate a wider library of heterocyclic and spirocyclic compounds.

Furthermore, the development of photocatalytic deracemization techniques for cyclopropyl ketones represents a significant advance. researchgate.net Using chiral catalysts, such as Al-salen complexes, it is possible to convert a racemic mixture of a cyclopropyl ketone into a single enantiomer under light irradiation. researchgate.net This approach, which combines Lewis acid activation with light-induced single electron transfer, opens up new possibilities for asymmetric synthesis. researchgate.net

| Reactivity Pattern | Mediating Agent/Catalyst | Potential Products | Research Focus |

| Radical Ring-Opening | Samarium(II) iodide (SmI₂) | Complex bicyclic systems | Tandem rearrangement-cyclization researchgate.net |

| Formal [3+2] Cycloaddition | SmI₂ / Sm⁰ | Highly substituted cyclopentanes | Engaging unreactive alkyl cyclopropyl ketones nih.govacs.org |

| Lewis Acid-Mediated Rearrangement | SnCl₄, TMSOTf | Spiro-γ-lactones | Expanding reaction scope and stereocontrol researchgate.net |

| Photocatalytic Deracemization | Chiral Al-salen complexes | Enantioenriched cyclopropyl ketones | Asymmetric synthesis via excited-state catalysis researchgate.net |

Development of Highly Efficient and Sustainable Synthetic Protocols

The increasing demand for greener and more efficient chemical processes is driving innovation in the synthesis of this compound and its derivatives.

A key focus is the use of biocatalysis . Chemoenzymatic strategies are being developed for the synthesis of optically active α-cyclopropyl-pyruvates. utdallas.edu Engineered myoglobin (B1173299) variants, for instance, can catalyze the cyclopropanation of olefins with ethyl α-diazopyruvate to afford products with high diastereomeric ratios and excellent enantiomeric excess (up to 99% ee). utdallas.edu These enzymatic methods provide a scalable and sustainable route to valuable chiral building blocks. utdallas.edu Further research will likely explore a wider range of enzymes and diazo precursors to diversify the accessible cyclopropane (B1198618) scaffolds. utdallas.edu

Improving upon classical methods, such as those starting from chalcones and ethyl cyanoacetate, remains an area of interest. tandfonline.com While effective, these methods often rely on strong bases like sodium powder and solvents like benzene. tandfonline.com Future developments will aim to replace these harsh reagents and solvents with more environmentally benign alternatives, such as using milder bases and greener solvent systems.

| Synthetic Approach | Key Features | Advantages | Future Direction |

| Biocatalytic Cyclopropanation | Engineered enzymes (e.g., Myoglobin variants) | High stereoselectivity, sustainable, scalable utdallas.edu | Expanding enzyme and substrate scope utdallas.edu |

| Modified Classical Methods | Starting from chalcones | Versatility | Replacing hazardous reagents and solvents tandfonline.com |